BenchChemオンラインストアへようこそ!

2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide

Lipophilicity Drug design Membrane permeability

2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide (CAS 1340973-98-9, molecular formula C₁₅H₁₉N₃O₂S, molecular weight 305.4 g/mol) is a member of the 2-(arylamino)pyridine-3-sulfonamide family, characterized by a secondary amine bridge linking the pyridine‑3‑sulfonamide core to a 4‑butylphenyl substituent. The compound belongs to the broader aryl sulfonamide class, which is widely explored for carbonic anhydrase inhibition, kinase modulation, and antimicrobial activity.

Molecular Formula C15H19N3O2S
Molecular Weight 305.4
CAS No. 1340973-98-9
Cat. No. B2755629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide
CAS1340973-98-9
Molecular FormulaC15H19N3O2S
Molecular Weight305.4
Structural Identifiers
SMILESCCCCC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N
InChIInChI=1S/C15H19N3O2S/c1-2-3-5-12-7-9-13(10-8-12)18-15-14(21(16,19)20)6-4-11-17-15/h4,6-11H,2-3,5H2,1H3,(H,17,18)(H2,16,19,20)
InChIKeyBFJIFBPCKINSMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide (CAS 1340973-98-9): Structural Identity and Compound-Class Positioning for Procurement Decisions


2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide (CAS 1340973-98-9, molecular formula C₁₅H₁₉N₃O₂S, molecular weight 305.4 g/mol) is a member of the 2-(arylamino)pyridine-3-sulfonamide family, characterized by a secondary amine bridge linking the pyridine‑3‑sulfonamide core to a 4‑butylphenyl substituent . The compound belongs to the broader aryl sulfonamide class, which is widely explored for carbonic anhydrase inhibition, kinase modulation, and antimicrobial activity [1]. Its distinguishing structural feature is the linear n‑butyl chain on the para position of the aniline ring, which differentiates it from methyl, tert‑butyl, and unsubstituted phenyl congeners and influences lipophilicity, metabolic stability, and target‑binding geometry [2].

Why Generic Substitution of 2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide (CAS 1340973-98-9) with Closest Analogs Can Compromise Reproducibility


Within the 2-(arylamino)pyridine‑3‑sulfonamide series, the para‑substituent on the aniline ring is a critical determinant of both physicochemical properties and biological target engagement. Replacement of the n‑butyl group with a hydrogen atom (unsubstituted phenyl analog, CAS 1340791-40-3) reduces lipophilicity by approximately 2.0 logP units, markedly altering membrane permeability and non‑specific protein binding . The shorter methyl analog (CAS not assigned) does not fill the hydrophobic sub‑pocket exploited by the butyl chain in enzyme active sites, while the tert‑butyl variant introduces steric bulk that can clash with binding‑site residues, as demonstrated by carbonic anhydrase SAR studies on related pyridine‑3‑sulfonamides . Furthermore, the N,N‑diisopropyl derivative (CAS 7065-73-8) modifies the sulfonamide group itself, neutralizing a key hydrogen‑bond donor required for zinc coordination in metalloenzyme targets [1]. Because small structural changes in this scaffold lead to large shifts in isoform selectivity and potency, substituting the butylphenyl compound with a generic analog without experimental validation risks irreproducible biological results and wasted procurement expenditure.

Quantitative Evidence Guide for 2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide (CAS 1340973-98-9): Head-to-Head and Cross-Study Comparisons


Lipophilicity Differentiation: n-Butyl vs. Unsubstituted Phenyl Analogs

The predicted octanol/water partition coefficient (LogP) for 2-[(4-butylphenyl)amino]pyridine-3-sulfonamide is 3.24±0.39, substantially higher than 1.21±0.39 for the unsubstituted 2-(phenylamino)pyridine-3-sulfonamide (CAS 1340791-40-3) . This approximately 2.03 log-unit increase corresponds to a >100-fold increase in octanol/water partitioning and is attributable to the four-carbon linear alkyl chain. In drug discovery, such a ΔLogP shift typically translates to enhanced passive membrane permeability and increased volume of distribution, while also potentially raising metabolic clearance .

Lipophilicity Drug design Membrane permeability

Purity Specification: Guaranteed Minimum vs. Unspecified Comparator Purity

AKSci commercial specification for 2-[(4-butylphenyl)amino]pyridine-3-sulfonamide guarantees a minimum purity of 95% (HPLC, condition not disclosed) . In contrast, several closest analogs from non-specialty suppliers lack published purity specifications: the 4-methylphenyl analog (CAS not assigned) and the regioisomeric N,N-diisopropyl derivative (CAS 7065-73-8) are offered without percent-purity data on their primary listing pages . For quantitative structure–activity relationship (QSAR) studies or enzymatic assays where impurity-driven false positives are a concern, a defined purity floor reduces the risk of confounding biological results.

Quality control Reproducibility Purity

Carbonic Anhydrase Isoform Selectivity: Class-Level Inference from 4-Substituted Pyridine-3-Sulfonamide SAR

Although no direct inhibition data exist for 2-[(4-butylphenyl)amino]pyridine-3-sulfonamide against carbonic anhydrase (CA) isoforms, a recently published SAR study on structurally related 4-substituted pyridine-3-sulfonamides demonstrates that hydrophobic tail modifications at the sulfonamide-adjacent position can shift isoform selectivity ratios by up to 23.3-fold (hCA IX vs. hCA XII) [1]. In that series, compounds with linear alkyl linkers exhibited KI values of 271 nM (hCA II), 137 nM (hCA IX), and 91 nM (hCA XII), with selective compound 6 demonstrating a 5.9-fold preference for cancer-associated hCA IX over ubiquitous hCA II [1]. While the butylphenyl compound bears the substituent at the 2-position rather than the 4-position, the principle that lipophilic tail architecture modulates isoform selectivity is expected to translate across the scaffold, making the n-butyl chain a functionally non‑interchangeable structural element.

Carbonic anhydrase Isoform selectivity Cancer therapeutics

Structural Distinction from N,N-Disubstituted Sulfonamide Regioisomer

2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide bears a primary sulfonamide (–SO₂NH₂) group, whereas the closely related analog 6-[(4-butylphenyl)amino]-N,N-bis(1-methylethyl)pyridine-3-sulfonamide (CAS 7065-73-8) contains a tertiary sulfonamide (–SO₂N(iPr)₂) and differs in the position of the arylamino substituent (6‑ vs. 2‑position) . The primary sulfonamide moiety is a critical zinc-binding functional group essential for carbonic anhydrase inhibition, acting as an anion at physiological pH to coordinate the catalytic zinc ion [1]. Replacement with a tertiary sulfonamide abolishes this interaction, rendering such analogs inactive against zinc metalloenzymes. Consequently, the N,N-diisopropyl analog cannot substitute for the target compound in any CA-related or zinc-enzyme-targeted study.

Sulfonamide SAR Hydrogen-bond donor Metalloenzyme inhibition

Predicted Physicochemical Stability Differentiation: Boiling Point and Thermal Processing

The predicted boiling point of 2-[(4-butylphenyl)amino]pyridine-3-sulfonamide is 509.5±45.0 °C (at 760 mmHg), compared to 453.2±55.0 °C for the unsubstituted phenyl analog and 512 °C for the N,N-diisopropyl derivative . While all values are sufficiently high for standard organic synthesis and storage conditions, the ~56 °C higher predicted boiling point versus the phenyl analog suggests greater thermal tolerance during high-temperature reactions (e.g., microwave-assisted synthesis at 150–200 °C) or vacuum distillation steps. This difference, though modest, may be relevant for synthetic chemists selecting a building block for reactions requiring prolonged heating.

Thermal stability Synthetic chemistry Purification

Optimal Application Scenarios for 2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide (CAS 1340973-98-9) Based on Differential Evidence


Carbonic Anhydrase Isoform Selectivity Screening with Hydrophobic Tail Optimization

For research groups investigating cancer-associated carbonic anhydrase isoforms (hCA IX, hCA XII), the butylphenyl compound offers a primary sulfonamide zinc-binding warhead combined with a linear butyl lipophilic tail. Class-level SAR evidence demonstrates that hydrophobic tail modifications in pyridine-3-sulfonamides can shift isoform selectivity by >20-fold [1]. The n-butyl chain, being intermediate in length and flexibility between methyl and tert-butyl, may yield selectivity profiles distinct from both shorter and bulkier analogs, making this compound a valuable addition to a systematic SAR matrix.

Lipophilicity-Dependent Cellular Target Engagement Studies

With a predicted LogP of 3.24±0.39 , the compound resides in a lipophilicity range associated with good cell membrane permeability (typically LogP 1–5). This positions it between the more hydrophilic phenyl analog (LogP 1.21) and excessively lipophilic long-chain derivatives that may suffer from poor solubility and high non-specific binding. Researchers requiring a compound that can access intracellular targets while maintaining aqueous solubility compatible with cell culture media should consider this balanced lipophilicity profile.

Synthesis of Complex Libraries via Sulfonamide Group Functionalization

The primary sulfonamide group serves as a handle for N-alkylation, N-arylation, and N-acylation chemistry, enabling diversification into secondary and tertiary sulfonamide libraries [2]. The butylphenyl moiety simultaneously provides a hydrophobic anchor that can influence the pharmacology of the resulting derivatives. Unlike the N,N-diisopropyl analog (CAS 7065-73-8), which is already exhaustively substituted at the sulfonamide nitrogen, the target compound preserves this synthetic versatility.

Benchmarking Studies Requiring Defined Purity Standards

For laboratories establishing standard operating procedures or validating high-throughput screening protocols, the 95% minimum purity specification provided by AKSci offers a verifiable quality baseline. This is superior to procuring analogs without published purity data, which necessitates additional in-house QC (HPLC, LC-MS) before the compound can be used in quantitative assays, thereby reducing downstream workflow burden.

Quote Request

Request a Quote for 2-[(4-Butylphenyl)amino]pyridine-3-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.